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Compound of Interest

Compound Name: Pamoic acid disodium

Cat. No.: B1662358 Get Quote

The use of pamoate salts is a well-established strategy for developing long-acting injectable

(LAI) formulations, which offer the significant clinical advantage of reducing dosing frequency

and improving patient compliance.[1][2] This guide provides a comparative analysis of the

physicochemical properties, dissolution behavior, and pharmacokinetic parameters of various

pamoate salt formulations, with a focus on the reproducibility of their sustained-release profiles.

The information is intended for researchers, scientists, and drug development professionals.

The core principle behind this technology is the formation of a sparingly soluble salt between a

basic drug and pamoic acid.[2][3] This significantly reduces the aqueous solubility of the drug,

leading to the formation of a depot at the injection site from which the drug is slowly released

over an extended period.[1]

Physicochemical Properties and their Impact on
Release
The sustained-release profile of a pamoate salt depot is critically influenced by its

physicochemical properties. Key parameters that must be carefully controlled to ensure

reproducibility include solubility, particle size, and crystalline form.

Table 1: Comparative Physicochemical Properties of Pamoate and Related Salt Formulations
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Salt
Formulation

Active
Pharmaceutica
l Ingredient
(API)

Molar Ratio
(Drug:Pamoate
)

Aqueous
Solubility

Key
Characteristic
s Affecting
Release

Olanzapine

Pamoate
Olanzapine 2:1 Sparingly soluble

Microcrystalline

salt, particle size

distribution is a

critical

parameter.

Risperidone

Pamoate
Risperidone 2:1 Sparingly soluble

Formation of a

stable, dense

crystal lattice.

Aripiprazole

Pamoate
Aripiprazole 1:1 or 2:1

Very low

solubility

Choice of

stoichiometry

impacts

dissolution rate.

Pyrantel

Pamoate
Pyrantel Not specified

Less soluble

than citrate salt

Slower

absorption and

lower

bioavailability

compared to the

citrate salt.

Paliperidone

Palmitate
Paliperidone

Not applicable

(Ester)
Poorly soluble

Release is

determined by

particle size and

dose.

Data compiled from various sources.

The stoichiometry of the drug-to-pamoate molar ratio is a crucial factor influencing the salt's

properties. Typically, a 2:1 ratio results in a more stable and less soluble salt compared to a 1:1

ratio, leading to a slower dissolution rate.
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Experimental Protocols for Characterization
To ensure batch-to-batch reproducibility and predict in vivo performance, rigorous

characterization of the pamoate salt formulation is essential.

Experimental Protocol 1: Synthesis of Risperidone Pamoate (2:1 Molar Ratio)

Objective: To synthesize a 2:1 molar ratio salt of risperidone and pamoic acid.

Materials:

Risperidone

Pamoic acid

N,N-dimethylformamide (DMF)

Ethanol

Büchner funnel and vacuum filtration apparatus

Magnetic stirrer and stir bar

Vacuum oven

Procedure:

Dissolve risperidone (0.096 mol) in 600 mL of N,N-dimethylformamide (DMF) with stirring.

In a separate flask, prepare a solution of pamoic acid (0.048 mol) in 400 mL of DMF.

Add the risperidone solution to the pamoic acid solution with continuous stirring.

Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

Collect the precipitate by vacuum filtration using a Büchner funnel.

Wash the collected solid with ethanol to remove any unreacted starting materials and

residual solvent.
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Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until

a constant weight is achieved.

Confirm the drug-to-pamoate molar ratio using techniques like HPLC and UV-Vis

spectroscopy.

Experimental Protocol 2: Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the pamoate salt suspension, a critical

quality attribute influencing the in vivo release characteristics.

Method: Laser Diffraction

Procedure:

Sample Preparation: Gently resuspend the vial of the LAI formulation by inverting it several

times. Withdraw a representative sample.

Dispersion: Disperse the sample in a suitable dispersant (e.g., water with a small amount of

surfactant) to ensure individual particles are measured. Sonication may be applied cautiously

to break up agglomerates without fracturing the primary crystals.

Measurement: Introduce the dispersed sample into the laser diffraction instrument and

measure the particle size distribution.

Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and

D90 values.

Experimental Protocol 3: In Vitro Dissolution/Release Testing

Objective: To assess the in vitro release profile of the LAI, which is crucial for quality control

and can be used to predict in vivo performance. The USP Apparatus 4 (flow-through cell) is

often recommended for LAI suspensions.

Method: USP Apparatus 4 (Flow-Through Cell)

Procedure:
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Dissolution Medium: Use a surfactant-containing buffer (e.g., 1% SDS in pH 6.8 phosphate

buffer) to enhance the solubility of the sparingly soluble pamoate salt.

Apparatus Setup: Carefully load the injectable suspension into the flow-through cell.

Dissolution: Pump the pre-warmed dissolution medium through the cell at a controlled flow

rate (e.g., 3-8 mL/min).

Sampling: Collect the eluate at predetermined time points over an extended period.

Analysis: Analyze the collected samples for drug concentration using a validated analytical

method (e.g., HPLC-UV).

Data Reporting: Plot the cumulative percentage of drug released versus time to obtain the

dissolution profile.

Experimental Protocol 4: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the in vivo performance and sustained-release characteristics of the

pamoate salt depot.

Procedure:

Animal Model: Use male Sprague-Dawley or Wistar rats, acclimatized to laboratory

conditions.

Formulation and Dosing: Formulate the drug-pamoate salt as a suspension for injection in a

suitable vehicle. Administer a single dose via intramuscular injection into the gluteal muscle.

Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein at predetermined

time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-

dose).

Sample Analysis: Analyze the plasma samples for drug concentration using a validated

bioanalytical method, such as HPLC-UV.

Pharmacokinetic Analysis: Determine key pharmacokinetic parameters including Cmax

(maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the
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plasma concentration-time curve).

Comparative Pharmacokinetic Data
The ultimate measure of a sustained-release formulation's performance is its pharmacokinetic

profile. The conversion to a pamoate salt typically results in a delayed Tmax and a significantly

prolonged half-life.

Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Injectables

Drug Formulation Dosing Interval Mean Tmax (days)
Apparent Half-life
(days)

Olanzapine Pamoate 2-4 weeks 5-7 Not specified

Paliperidone Palmitate 1-3 months 13-14 25-49

Risperidone LAI 2 weeks 21 3-6

Aripiprazole Lauroxil 4-6 weeks ~41 54-57

Note: This table presents a general comparison. Actual values can vary based on the specific

product, dose, and patient population. Data compiled from various sources.

A pharmacoeconomic analysis comparing paliperidone palmitate (PP-LAI) and olanzapine

pamoate (OLZ-LAI) for chronic schizophrenia found that PP-LAI was associated with a slightly

higher quality-adjusted life years (QALYs) and lower overall costs.

Visualizing Key Processes
To better understand the principles and workflows involved in the development and mechanism

of action of pamoate salt depots, the following diagrams are provided.
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Caption: Workflow for the development of a pamoate-based LAI.
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Caption: Mechanism of sustained release from a pamoate salt depot.
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Caption: Simplified antipsychotic signaling pathway.
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Conclusion
The formation of pamoate salts is a robust and versatile strategy for developing long-acting

injectable formulations. Achieving a reproducible sustained-release profile is contingent on

meticulous control over the physicochemical properties of the salt, particularly stoichiometry

and particle size. Standardized experimental protocols for synthesis, characterization, and in

vitro/in vivo testing are paramount for ensuring product quality and performance. While

pamoate salts offer a reliable platform for sustained drug delivery, careful formulation

development and characterization are essential to ensure consistent therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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